molecular formula C17H12O2 B6325217 2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde CAS No. 343603-98-5

2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde

Cat. No.: B6325217
CAS No.: 343603-98-5
M. Wt: 248.27 g/mol
InChI Key: IKOFDDPIEJVHCK-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a hydroxyl group at the second position and a naphthalen-1-yl group at the fourth position on the benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 2-hydroxybenzaldehyde and 1-naphthaldehyde. This reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide and is carried out in an ethanol or methanol solvent. The reaction mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde is unique due to the specific positioning of the hydroxyl and naphthalen-1-yl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-hydroxy-4-naphthalen-1-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-11-14-9-8-13(10-17(14)19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOFDDPIEJVHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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